

# Inotersen sodium molecular formula and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025



## Inotersen Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Inotersen sodium**, marketed under the brand name Tegsedi®, is an antisense oligonucleotide (ASO) therapeutic designed to treat polyneuropathy caused by hereditary transthyretin-mediated amyloidosis (hATTR). This technical guide provides an in-depth overview of the molecular formula, chemical properties, and mechanism of action of **inotersen sodium**. It also outlines key experimental methodologies relevant to its characterization.

## **Core Molecular and Chemical Properties**

Inotersen is a 2'-O-methoxyethyl (2'-MOE) modified, phosphorothioate-linked antisense oligonucleotide. The sodium salt form enhances its stability and formulation.

## **Quantitative Physicochemical Data**

Precise experimental values for properties such as melting point and pKa for **inotersen sodium** are not widely available in public literature, likely due to their proprietary nature. However, the fundamental molecular and formulation details are well-documented.



| Property          | Value                                                                                   | Source |
|-------------------|-----------------------------------------------------------------------------------------|--------|
| Molecular Formula | C230H299N69O121P19S19N<br>a19                                                           | [1]    |
| Molecular Weight  | ~7600.8 g/mol                                                                           | [1]    |
| Appearance        | White to pale-yellow solid                                                              | [2]    |
| Solubility        | Freely soluble in water and phosphate buffer (pH 7.5-8.5). Soluble in PBS at 100 mg/mL. | [2][3] |
| Formulation       | Supplied as a sterile, preservative-free, aqueous solution for subcutaneous injection.  | [1]    |

## Mechanism of Action: Targeting Transthyretin (TTR) mRNA

Inotersen is designed to specifically target and degrade the messenger RNA (mRNA) that encodes for both wild-type and mutant transthyretin (TTR) protein.[4][5] The accumulation of misfolded TTR protein is the underlying cause of hATTR.

The mechanism involves the following key steps:

- Cellular Uptake: Following subcutaneous administration, inotersen distributes to various tissues, with the highest concentrations observed in the liver and kidneys, the primary sites of TTR production.[6]
- Hybridization: Within the cell, inotersen binds with high specificity to a conserved sequence in the 3' untranslated region of the TTR mRNA. This binding follows Watson-Crick base pairing rules.[1]
- RNase H1 Recruitment: The DNA-RNA heteroduplex formed by the binding of inotersen to the TTR mRNA is a substrate for Ribonuclease H1 (RNase H1), an endogenous enzyme.



- mRNA Degradation: RNase H1 cleaves the mRNA strand of the heteroduplex, leading to its degradation.[5]
- Inhibition of TTR Protein Synthesis: The degradation of TTR mRNA prevents it from being translated into TTR protein by the ribosome. This results in a significant reduction of both mutant and wild-type TTR protein levels in circulation.[4][6]

By reducing the overall amount of TTR protein, inotersen slows the deposition of amyloid fibrils, thereby mitigating the progression of polyneuropathy in patients with hATTR.



Click to download full resolution via product page

Inotersen's mechanism of action in reducing TTR protein synthesis.

## **Experimental Protocols**

Detailed proprietary protocols for the synthesis and manufacturing of **inotersen sodium** are not publicly available. However, this section outlines the general methodologies for the



characterization and in vitro activity assessment of antisense oligonucleotides like inotersen, based on regulatory guidance and scientific literature.

## **Physicochemical Characterization**

To ensure the identity, purity, and structural integrity of inotersen, a suite of analytical techniques is employed. The U.S. Food and Drug Administration (FDA) recommends several methods for establishing the sameness of a generic ASO active pharmaceutical ingredient (API) to the reference product.

#### Recommended Characterization Methods:

- Circular Dichroism (CD) Spectroscopy: To assess the secondary structure and conformational properties of the oligonucleotide.
- Differential Scanning Calorimetry (DSC): To determine thermal stability and identify any higher-order structural transitions.
- Size Exclusion Chromatography (SEC): To determine the size and purity of the oligonucleotide and to detect the presence of aggregates.
- Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC): To provide information on the size, shape, and aggregation state of the molecule in solution.





Click to download full resolution via product page

A logical workflow for the characterization of **inotersen sodium**.

### **In Vitro Activity Assessment**

The biological activity of inotersen is primarily determined by its ability to reduce the expression of TTR.

- 1. Cell Culture:
- Hepatocyte-derived cell lines (e.g., HepG2) that endogenously express TTR are commonly used.
- 2. Oligonucleotide Treatment:
- Cells are treated with varying concentrations of inotersen sodium to determine a doseresponse relationship.
- Essential Controls:



- Untreated Control: To establish baseline TTR expression.
- Mismatch Control ASO: An oligonucleotide with a similar chemical composition to inotersen but with several base mismatches to the TTR mRNA target sequence. This control helps to demonstrate the sequence specificity of inotersen's effect.
- Scrambled Control ASO: An oligonucleotide with the same base composition as inotersen but in a randomized sequence that does not target any known mRNA. This control accounts for potential non-specific effects of ASO treatment.
- 3. Assessment of Target Knockdown:
- Quantitative PCR (qPCR): Following treatment, total RNA is extracted from the cells. qPCR
  is then performed using primers specific for TTR mRNA to quantify the level of target mRNA
  reduction compared to controls.
- Western Blot Analysis: Cell lysates are collected, and Western blotting is performed using an antibody specific for the TTR protein. This analysis confirms that the reduction in mRNA levels translates to a decrease in TTR protein expression.

## Conclusion

**Inotersen sodium** is a precisely engineered antisense oligonucleotide that effectively reduces the production of transthyretin protein, offering a targeted therapeutic approach for hereditary transthyretin-mediated amyloidosis. Its chemical modifications enhance its stability and binding affinity, leading to a potent and durable clinical effect. The methodologies outlined in this guide provide a framework for the robust characterization and in vitro evaluation of inotersen and similar ASO-based therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. New Oligonucleotide 2'-O-Alkyl N3' → P5' (Thio)-Phosphoramidates as Potent Antisense Agents: Physicochemical Properties and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotersen Sodium PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Inotersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Inotersen PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Inotersen sodium molecular formula and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13907673#inotersen-sodium-molecular-formula-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com